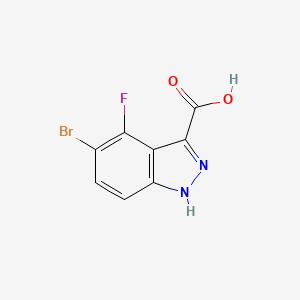
5-bromo-4-fluoro-1H-indazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-4-fluoro-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H4BrFN2O2 and its molecular weight is 259.034. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The compound 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid and its derivatives have been synthesized and characterized through various chemical processes. For instance, Anuradha et al. (2014) detailed the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a derivative of 5-bromoindazole-3-carboxylic acid. The structure was confirmed using spectroscopy and X-ray diffraction, emphasizing the compound's crystalline nature and the presence of hydrogen bond formations contributing to its stability (Anuradha et al., 2014).
Mechanistic Insights and Synthesis Routes
Research by Schmidt et al. (2007) discussed the synthesis and properties of 5-haloindazolium-3-carboxylates, including the bromo variant. They explored the decarboxylation process to yield halo-indazol-3-ylidenes, offering insights into the reactivity and potential applications of these compounds in various fields (Schmidt et al., 2007).
Applications in Chemistry and Biochemistry
Chemical Frameworks and Biological Evaluations
The compound and its related structures have been utilized in the formation of complex chemical frameworks with potential biological implications. Thakral et al. (2022) synthesized 2‐halogenatedphenyl benzoxazole‐5‐carboxylic acids, analyzing their anti-inflammatory activity and cytotoxicity, suggesting the significance of halogenated compounds like this compound in pharmaceutical research (Thakral et al., 2022).
Crystallographic and Molecular Studies
The structural elucidation and molecular interactions of such compounds have been a focus area, as crystallographic studies provide essential details about their geometrical configuration and potential interaction sites for biological activity. The work of Gogireddy et al. (2014) on the crystal structure of a derivative of this compound highlights the importance of these studies in understanding the compound's properties and potential uses (Gogireddy et al., 2014).
作用機序
Target of Action
The primary target of 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid It’s known that indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
The specific mode of action of This compound It’s known that indazole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the broad range of biological activities associated with indazole derivatives , it’s likely that this compound could influence multiple biochemical pathways.
Result of Action
The specific molecular and cellular effects of This compound It’s known that indazole derivatives can exhibit a range of biological activities . This suggests that the action of this compound could result in a variety of molecular and cellular effects, depending on the specific targets and pathways it interacts with.
生化学分析
Biochemical Properties
Its derivative, 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester, can be used as a protein kinase inhibitor . This suggests that 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid might interact with enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Indazole derivatives, which are structurally similar to this compound, have been shown to have various biological activities, such as anti-inflammatory, antitumor, and antidiabetic effects . These activities suggest that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Metabolic Pathways
Indazole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
It is known that the compound is highly soluble in water and other polar solvents , which could potentially influence its transport and distribution.
Subcellular Localization
The solubility properties of the compound suggest that it could potentially localize to aqueous compartments within the cell .
特性
IUPAC Name |
5-bromo-4-fluoro-1H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-3-1-2-4-5(6(3)10)7(8(13)14)12-11-4/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQIIBMSLCRMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2C(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
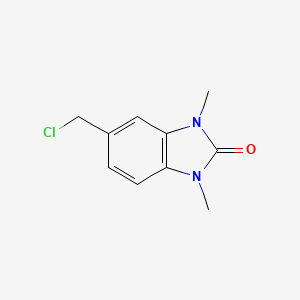
![N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2597840.png)
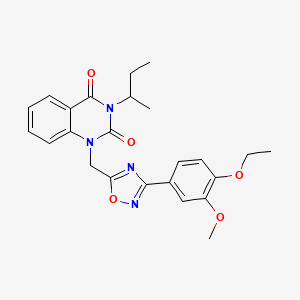
![1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2597844.png)
![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylacetamide](/img/structure/B2597845.png)
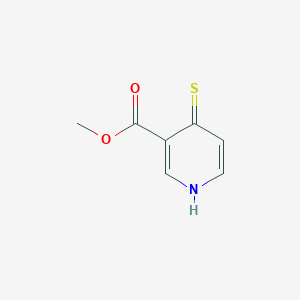
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2597848.png)
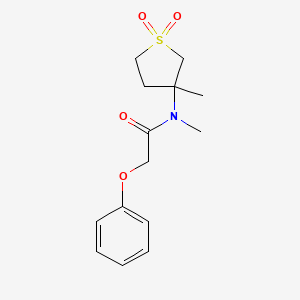

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2597853.png)
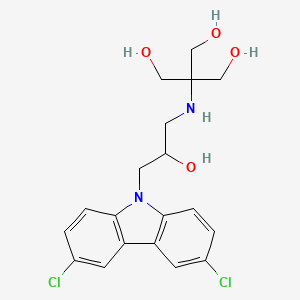
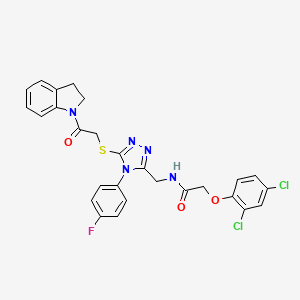
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2597858.png)
![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2597859.png)
